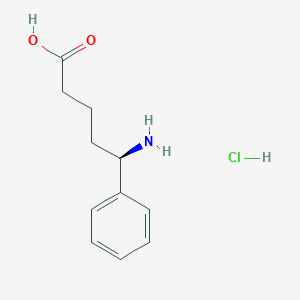

(R)-5-Amino-5-phenylpentanoic acid hydrochloride

Description

(R)-5-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative characterized by a pentanoic acid backbone with a phenyl substituent and an amino group at the 5th carbon position, forming a hydrochloride salt. Its CAS registry number is 1810074-59-9, and it is available in quantities ranging from 100 mg to 500 mg for laboratory use .

Properties

IUPAC Name |

(5R)-5-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKOCFCSZXBQTK-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810074-59-9 | |

| Record name | Benzenepentanoic acid, δ-amino-, hydrochloride (1:1), (δR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-5-phenylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a phenyl-substituted compound.

Reaction Steps: The precursor undergoes a series of chemical reactions, including amination, reduction, and hydrolysis, to introduce the amino group and the phenyl group at the desired positions.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-5-Amino-5-phenylpentanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-5-phenylpentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, cyclohexyl derivatives, and various substituted amino acid derivatives.

Scientific Research Applications

®-5-Amino-5-phenylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to amino acid metabolism and neurotransmitter synthesis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chain Length: The target compound’s pentanoic acid backbone provides greater conformational flexibility compared to shorter analogs like (R)-2-amino-2-phenylacetic acid .

- Protective Groups: The Boc-protected amino group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid contrasts with the free amino group in the target compound, impacting reactivity in synthetic applications .

Key Observations :

- Pharmaceutical Relevance : Ranitidine hydrochloride impurities highlight the importance of structural analogs in quality control, though their complex furan-containing structures differ markedly from the target’s simpler phenyl-aliphatic design .

Biological Activity

(R)-5-Amino-5-phenylpentanoic acid hydrochloride, an organic compound with the molecular formula , is a chiral amino acid derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

- Molecular Formula :

- Appearance : Solid at room temperature; typically stored under inert conditions to maintain stability.

- Chirality : Exists as an R-enantiomer, which significantly influences its biological interactions and pharmacological effects.

Biological Activities

The biological activities of this compound stem from its structural similarity to other amino acids. Key activities include:

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly in the context of excitatory amino acid signaling.

- Antihypertensive Activity : Research indicates potential antihypertensive effects, possibly through modulation of vascular smooth muscle activity.

The mechanism by which this compound exerts its effects involves several pathways:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been implicated in the inhibition of certain enzymes involved in metabolic pathways related to hypertension and neuroprotection.

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of this compound in a model of oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Antihypertensive Properties

In spontaneously hypertensive rats (SHR), administration of this compound resulted in a marked decrease in blood pressure. This effect was attributed to enhanced vasodilation and reduced vascular resistance.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-5-phenylpentanoic acid | Non-chiral form; lacks hydrochloride salt | |

| (S)-5-Amino-5-phenylpentanoic acid | S-enantiomer; different biological activity | |

| 3-Amino-5-phenylpentanoic acid | Different position of amino group; varied properties |

The chirality of this compound is crucial as it leads to distinct pharmacological profiles compared to its non-chiral and alternative enantiomer forms.

Q & A

Q. How can the synthesis of (R)-5-Amino-5-phenylpentanoic acid hydrochloride be optimized for high yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as temperature, solvent polarity, and catalyst selection. For chiral compounds like the (R)-enantiomer, asymmetric catalysis or enzymatic resolution methods may enhance enantioselectivity . Use HPLC or chiral chromatography to monitor enantiomeric excess (e.g., using polysaccharide-based columns). Purity can be improved via recrystallization in solvents like ethanol/water mixtures, with yields validated by elemental analysis and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use H/C NMR to verify the phenyl and pentanoic acid backbone, and FT-IR for functional groups (e.g., amine and carboxylic acid stretches).

- Purity assessment : Employ reversed-phase HPLC with UV detection (λ ~254 nm) and compare retention times against standards.

- Salt form verification : Conduct ion chromatography or titration to confirm hydrochloride content .

Q. What protocols are recommended for assessing the stability of this compound under laboratory storage conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (25–40°C), and light. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation of the amine group). Store in amber vials at -20°C under inert gas to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across varying pH conditions?

- Methodological Answer :

- Controlled replication : Repeat experiments using standardized buffers (pH 1–10) and identical analytical conditions.

- Degradation kinetics : Apply Arrhenius modeling to extrapolate shelf-life under different conditions.

- Statistical analysis : Use ANOVA to identify significant variables (e.g., pH, ionic strength) and validate reproducibility across labs .

Q. What experimental strategies ensure accurate determination of the compound’s enantiomeric purity in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from biological fluids.

- Chiral separation : Employ ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Validation : Spike recovery experiments and calibration curves in relevant matrices (e.g., plasma) to confirm method robustness .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Solubility studies : Compare hydrochloride vs. free base solubility in simulated gastric/intestinal fluids.

- In vivo absorption : Conduct bioavailability studies in rodent models, measuring plasma concentrations via LC-MS/MS.

- Salt dissociation analysis : Use pH-dependent solubility profiles and molecular dynamics simulations to predict dissociation behavior in physiological environments .

Q. What methodological considerations are critical when studying the compound’s interactions with enzymatic targets (e.g., aminotransferases)?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten assays to determine inhibition constants () and mode of action (competitive/non-competitive).

- Structural analysis : Perform X-ray crystallography or molecular docking to map binding interactions.

- Selectivity screening : Test against related enzymes (e.g., decarboxylases) to assess specificity .

Data Presentation and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of pharmacological activity data for this compound?

- Methodological Answer :

- Standardized protocols : Pre-register experimental designs (e.g., on Open Science Framework) detailing cell lines, animal strains, and dosing regimens.

- Positive controls : Include reference compounds (e.g., known enzyme inhibitors) in all assays.

- Data transparency : Share raw datasets and analytical code publicly to enable independent verification .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.